molecular formula C27H27NO5 B15030773 Ethyl 4-[2-(4-ethoxyphenyl)-3-(2-methylphenoxy)-4-oxoazetidin-1-yl]benzoate

Ethyl 4-[2-(4-ethoxyphenyl)-3-(2-methylphenoxy)-4-oxoazetidin-1-yl]benzoate

Cat. No.: B15030773
M. Wt: 445.5 g/mol
InChI Key: FFYNZUVUALAQAO-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-ethoxyphenyl)-3-(2-methylphenoxy)-4-oxoazetidin-1-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidinone ring, ethoxyphenyl, and methylphenoxy groups. Its chemical formula is C26H25NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(4-ethoxyphenyl)-3-(2-methylphenoxy)-4-oxoazetidin-1-yl]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor, such as a β-lactam, under controlled conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the azetidinone intermediate with 4-ethoxyphenyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.

    Attachment of the Methylphenoxy Group: This step involves the reaction of the intermediate with 2-methylphenol in the presence of a suitable catalyst, such as palladium acetate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-ethoxyphenyl)-3-(2-methylphenoxy)-4-oxoazetidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Ethyl 4-[2-(4-ethoxyphenyl)-3-(2-methylphenoxy)-4-oxoazetidin-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(4-ethoxyphenyl)-3-(2-methylphenoxy)-4-oxoazetidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[2-(4-ethoxyphenyl)-3-(2-methylphenoxy)-4-oxoazetidin-1-yl]benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 4-[2-(4-ethoxyphenyl)-3-(2-methylphenoxy)-4-oxoazetidin-1-yl]benzoate

InChI

InChI=1S/C27H27NO5/c1-4-31-22-16-12-19(13-17-22)24-25(33-23-9-7-6-8-18(23)3)26(29)28(24)21-14-10-20(11-15-21)27(30)32-5-2/h6-17,24-25H,4-5H2,1-3H3

InChI Key

FFYNZUVUALAQAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(=O)OCC)OC4=CC=CC=C4C

Origin of Product

United States

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